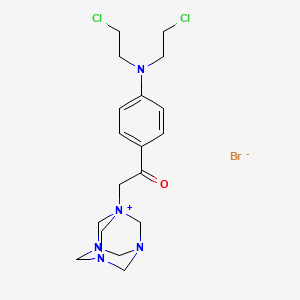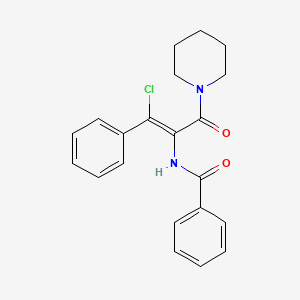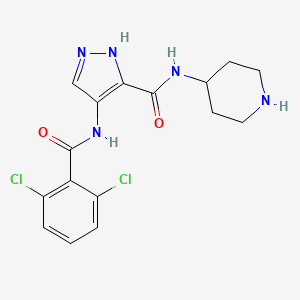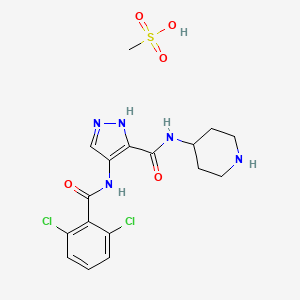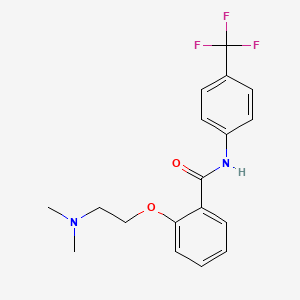
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities : A study by Sakaguchi et al. (1992) focused on synthesizing novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, aiming to create new gastrointestinal prokinetic agents. One of these derivatives, which includes a structure similar to the compound , exhibited balanced gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).
Derivatives from Limonia acidissima : Kim et al. (2009) isolated new benzamide derivatives from the bark of Limonia acidissima. These compounds showed potential as inhibitors of nitric oxide production in microglia cells, suggesting their utility in neuroinflammatory conditions (Kim et al., 2009).
Electrophilic Cyclization in Chemical Synthesis : A study by Valle et al. (2005) investigated the electrophilic cyclization of benzamide derivatives, leading to the synthesis of various compounds. This process illustrates the chemical versatility of benzamide structures in synthetic chemistry (Valle et al., 2005).
Antifungal Activity of Benzamide Derivatives : Ienascu et al. (2018) synthesized novel benzamide derivatives and tested their antifungal activity. These studies are crucial in understanding the biological activities of benzamide compounds and their potential applications in combating fungal infections (Ienascu et al., 2018).
Polyimide Synthesis with Trifluoromethyl-Substituted Benzene : Liu et al. (2002) described the synthesis of polyimides using aromatic diamines, including compounds with a trifluoromethyl group. This research contributes to the development of new materials with specific chemical and physical properties (Liu et al., 2002).
Synthesis and Crystal Structure Studies : The work of Kranjc et al. (2012) and others in crystallography provides insights into the structural aspects of benzamide derivatives, which is essential for understanding their chemical behavior and potential applications (Kranjc et al., 2012).
Propiedades
Número CAS |
33351-06-3 |
|---|---|
Nombre del producto |
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Fórmula molecular |
C20H23F3N2O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19F3N2O2/c1-23(2)11-12-25-16-6-4-3-5-15(16)17(24)22-14-9-7-13(8-10-14)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
Clave InChI |
WACQRBITZJWPPH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CN(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



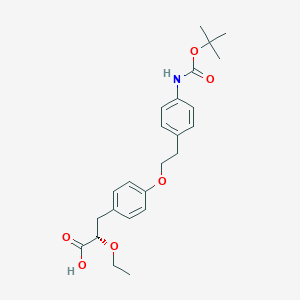
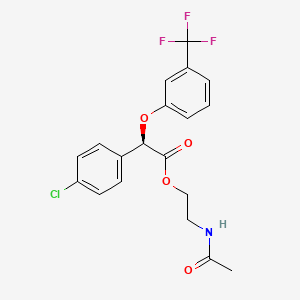
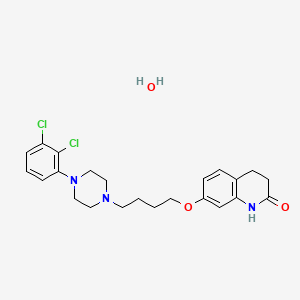
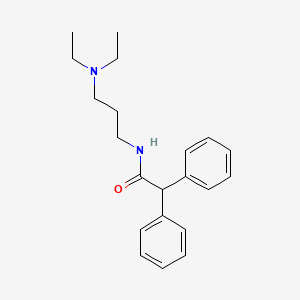
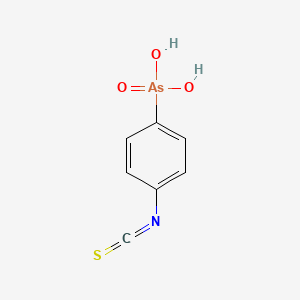
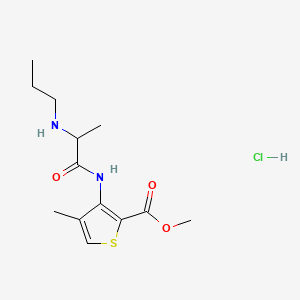
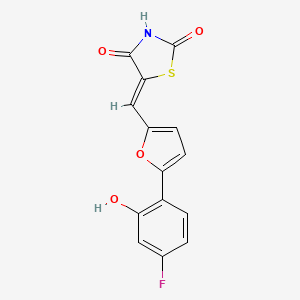
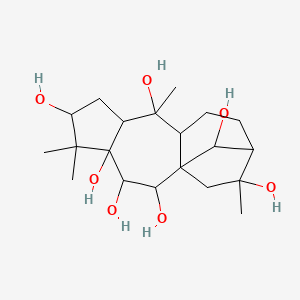
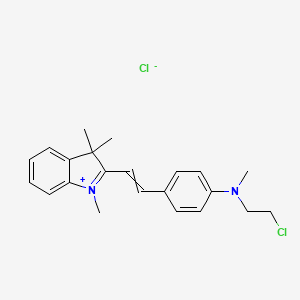
![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)
